molecular formula C6H11ClN2O3 B1479486 4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride CAS No. 2097956-16-4

4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride

Cat. No. B1479486
CAS RN: 2097956-16-4
M. Wt: 194.61 g/mol
InChI Key: VRYGGBPKOASLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethyl)morpholine is a heterocyclic building block . It is widely used in biomedical applications as this moiety serves as an important lysosome-targeting group . Some of its applications include the synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells .


Synthesis Analysis

4-(2-Aminoethyl)morpholine is used as a precursor to synthesize a variety of antimicrobial agents . It is also used in the synthesis of intramolecular charge transfer-photoinduced electron transfer-fluorescence resonance energy transfer (ICT-PET-FRET) fluorescent probe for monitoring pH changes in living cells .


Molecular Structure Analysis

The empirical formula of 4-(2-Aminoethyl)morpholine is C6H14N2O . It has a molecular weight of 130.19 . The InChI key is RWIVICVCHVMHMU-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-(2-Aminoethyl)morpholine is used as a ligand and reacts with nickel (II) nitrite to form trans-bis [4-(2-aminoethyl)morpholine]dinitronickel (II) .


Physical And Chemical Properties Analysis

4-(2-Aminoethyl)morpholine is a solid substance . It has a refractive index of 1.476 (lit.) . Its boiling point is 205°C (lit.) , and it has a density of 0.992 g/mL at 25°C (lit.) .

Scientific Research Applications

Safety And Hazards

4-(2-Aminoethyl)morpholine is considered hazardous . It is harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and not breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-(2-aminoethyl)morpholine-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3.ClH/c7-1-2-8-5(9)3-11-4-6(8)10;/h1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYGGBPKOASLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CO1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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